molecular formula C10H15NO3 B3050468 4-Methoxy-3-(2-methoxyethoxy)aniline CAS No. 26181-51-1

4-Methoxy-3-(2-methoxyethoxy)aniline

Cat. No.: B3050468
CAS No.: 26181-51-1
M. Wt: 197.23 g/mol
InChI Key: ZAJAWGOUBJAMPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-Methoxy-3-(2-methoxyethoxy)aniline” is C10H15NO3 . The InChI code is 1S/C10H15NO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6,11H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 197.23 .

Scientific Research Applications

Oxidation and Structural Analysis

4-Methoxy-3-(2-methoxyethoxy)aniline has been studied in the context of selective oxidation processes. For instance, Gebhardt et al. (2008) explored the oxidation of substituted anilines to produce azoxyarenes and nitrophenyl anilines, including 4-methoxy-N-(4-nitrophenyl)aniline, using hydrogen peroxide and selenium dioxide in methanol. This study contributes to understanding aniline oxidation pathways and structural analyses of the products (Gebhardt et al., 2008).

Liquid Crystal Properties

In the field of liquid crystals, derivatives of 4-methoxyanilines have been synthesized and studied for their phase behavior and liquid crystalline properties. Miyajima et al. (1995) synthesized derivatives exhibiting stable smectic phases and investigated their molecular properties, including layer spacings and orientational order parameters (Miyajima et al., 1995).

Theoretical Investigations and Spectroscopy

Efil and Bekdemir (2014) conducted theoretical and experimental investigations on the molecular structure and spectroscopic properties of 4-Methoxy-N-(3-phenylallylidene) aniline. Their study included vibrational frequency analysis and HOMO-LUMO analysis, providing insights into the electronic properties of this compound (Efil & Bekdemir, 2014).

Antimicrobial Activity Studies

Habib et al. (2013) explored the synthesis of novel quinazolinone derivatives involving reactions with different amines, including 4-methoxyaniline. The synthesized compounds were evaluated for their antimicrobial activities, highlighting potential applications in medicinal chemistry (Habib et al., 2013).

Nonlinear Optics and Polymer Synthesis

Research into nonlinear optics and polymer synthesis has also incorporated 4-methoxyaniline derivatives. Zhang et al. (1997) synthesized a hyperbranched polymer using a derivative of 4-methoxyaniline for nonlinear optical applications. This study contributes to the development of materials with specific optical properties (Zhang et al., 1997).

Safety and Hazards

“4-Methoxy-3-(2-methoxyethoxy)aniline” is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-methoxy-3-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJAWGOUBJAMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445691
Record name 4-methoxy-3-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26181-51-1
Record name 4-methoxy-3-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxy-3-(2-methoxyethoxy)nitrobenzene (7 g, 30 mmol) and 10% palladium-on-charcoal catalyst (1.4 g) in ethyl acetate (70 ml) was stirred under hydrogen at 3.3 atmospheres pressure for 1 hour. The catalyst was removed by filtration through diatomaceous earth and the solvent removed by evaporation. The solid residue was suspended in ethyl acetate, collected by filtration and dried under vacuum to give 4-methoxy-3-(2-methoxyethoxy)aniline (6.1 g, 100%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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